molecular formula C13H18N2O3 B13389824 Benzyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate CAS No. 88463-19-8

Benzyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate

Cat. No.: B13389824
CAS No.: 88463-19-8
M. Wt: 250.29 g/mol
InChI Key: LWAHIZLDUQONHV-UHFFFAOYSA-N
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Description

(S)-Benzyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate is a synthetic compound that belongs to the class of carboxamide-type synthetic cannabinoids. These compounds are known for their potential applications in various fields, including medicinal chemistry and forensic toxicology. The compound is characterized by its unique structure, which includes an amino acid derivative and a benzyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Benzyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate typically involves the reaction of an amino acid derivative with a benzyl carbamate. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product. For example, the synthesis may involve the use of dichloromethane as a solvent and a base such as triethylamine to promote the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), is essential for monitoring the reaction progress and ensuring the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-Benzyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as oxo derivatives, reduced forms, and substituted analogs. These products can have different chemical and biological properties, making them useful for various applications.

Scientific Research Applications

(S)-Benzyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: In biological research, the compound is used to study the interactions between synthetic cannabinoids and their receptors. It helps in understanding the pharmacological properties of these compounds.

    Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. It is studied for its potential effects on various biological targets.

    Industry: In the industrial sector, the compound is used in the production of various chemical products. It is also used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-Benzyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate involves its interaction with specific molecular targets, such as cannabinoid receptors. The compound acts as an agonist, binding to these receptors and activating them. This activation leads to a series of downstream signaling pathways that result in various biological effects. The specific pathways involved depend on the receptor subtype and the cellular context.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

    AB-FUBINACA: A synthetic cannabinoid with a similar structure but different substituents.

    APP-CHMINACA: Another synthetic cannabinoid with a different core structure.

    5F-EMB-PINACA: A synthetic cannabinoid with a fluorinated pentyl chain.

Uniqueness

(S)-Benzyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate is unique due to its specific structure, which includes a benzyl group and an amino acid derivative. This structure imparts distinct chemical and biological properties to the compound, making it valuable for various applications. Its ability to interact with cannabinoid receptors and its potential therapeutic effects set it apart from other similar compounds.

Conclusion

(S)-Benzyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate is a versatile compound with significant potential in scientific research and industrial applications Its unique structure and ability to undergo various chemical reactions make it a valuable tool in the fields of chemistry, biology, medicine, and industry

Properties

IUPAC Name

benzyl N-(1-amino-3-methyl-1-oxobutan-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-9(2)11(12(14)16)15-13(17)18-8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H2,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWAHIZLDUQONHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90560825
Record name Benzyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90560825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88463-19-8
Record name Benzyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90560825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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